2-(2-(Trifluoromethoxy)phenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)7-4-2-3-5-8(7)16-10(11,12)13/h2-6H,1H3,(H,14,15) |
InChI Key |
UKFXGWFAKOKSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a suitable aromatic precursor . The subsequent steps involve standard organic synthesis techniques to attach the propanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s stability and reactivity make it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties contribute to the development of products with improved performance and stability .
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of the phenyl ring substituent critically influence physicochemical and biological properties:
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group increases acidity (pKa ~2.14 predicted for analogs ) compared to -OCH₃ (pKa ~4.5), enhancing solubility in physiological environments.
- Ortho vs.
Key Research Findings and Data Gaps
- Acidity and Solubility : Computational models predict stronger acidity for trifluoromethoxy derivatives compared to methoxy or alkyl-substituted analogs, warranting experimental validation .
- Biological Screening: No direct data on PPAR or COX binding exists for 2-(2-(Trifluoromethoxy)phenyl)propanoic acid.
- Stereochemistry : If synthesized as a racemic mixture, enantiomeric resolution (as seen in SB-219994 ) may enhance activity.
Biological Activity
2-(2-(Trifluoromethoxy)phenyl)propanoic acid, also known as 3-[2-(trifluoromethoxy)phenyl]propanoic acid, is a monocarboxylic acid notable for its trifluoromethoxy substituent. This unique structural feature significantly enhances its biological activity, particularly in pharmacological contexts. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C10H9F3O3
- Molecular Weight : 234.174 g/mol
- Structure : Characterized by a propanoic acid moiety linked to a 2-(trifluoromethoxy)phenyl group.
The trifluoromethoxy group increases lipophilicity and metabolic stability, which may enhance the compound's efficacy as a pharmaceutical agent.
Anti-inflammatory and Analgesic Properties
Research indicates that 2-(2-(trifluoromethoxy)phenyl)propanoic acid exhibits significant anti-inflammatory effects. It has been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro studies suggest that this compound can inhibit the production of prostaglandins, thereby reducing inflammation .
Table 1: Summary of Anti-inflammatory Studies
Neuroprotective Effects
In animal models of transient cerebral ischemia, the compound has demonstrated neuroprotective effects by reducing neuronal damage and improving recovery outcomes. Studies have shown that treatment with this compound can lead to decreased infiltration of polymorphonuclear leukocytes (PMNs) and reduced infarct volume in the brain .
Case Study: Cerebral Ischemia in Rats
A study evaluated the effects of 2-(2-(trifluoromethoxy)phenyl)propanoic acid on rats subjected to middle cerebral artery occlusion. The results indicated:
- Reduction in PMN Infiltration : A significant decrease in PMN count was observed.
- Improvement in Neurological Scores : Treated rats showed better recovery compared to controls.
Potential for Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest that it may exhibit activity against various pathogens. Similar compounds with trifluoromethoxy substitutions have shown promise in antimicrobial applications, warranting further exploration of this compound's efficacy.
The mechanism by which 2-(2-(trifluoromethoxy)phenyl)propanoic acid exerts its biological effects involves several pathways:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, it reduces inflammatory mediators.
- Modulation of Neurotransmitter Systems : It may influence glutamate receptor activity, contributing to its neuroprotective effects.
- Antioxidant Activity : The phenolic hydroxyl group can scavenge free radicals, providing protective effects against oxidative stress.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-(Trifluoromethoxy)phenyl)propanoic acid, and how can intermediates be characterized?
- Methodology : The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or Friedel-Crafts acylation to introduce the trifluoromethoxy group. Protecting groups (e.g., tert-butyl esters) are often used to preserve the carboxylic acid functionality during synthesis.
- Characterization : Intermediates and final products are verified via /-NMR for structural confirmation, HPLC for purity (>95%), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(2-(Trifluoromethoxy)phenyl)propanoic acid?
- Spectroscopy : -NMR is critical for tracking fluorine-containing intermediates. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. LC-MS combines separation with mass confirmation, particularly for detecting trace byproducts .
Q. How does the trifluoromethoxy group influence the compound’s reactivity in biological systems?
- The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature modulates electronic effects on the aromatic ring, affecting binding to enzymes (e.g., cyclooxygenases) or receptors. Competitive inhibition assays and logP measurements are used to quantify these effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Systematic Optimization : Use Design of Experiments (DoE) to vary temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C ratios). Monitor byproducts via in-situ FTIR or GC-MS.
- Case Study : A 15% yield increase was achieved by switching from DMF to toluene, reducing polar byproducts. Reaction kinetics should be modeled to identify rate-limiting steps .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Root Cause Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC variations in enzyme inhibition may arise from differences in buffer pH or co-solvents (e.g., DMSO concentration).
- Validation : Reproduce conflicting studies under standardized conditions. Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities .
Q. What computational strategies are effective for predicting interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability of the trifluoromethoxy group in hydrophobic pockets.
- Docking Validation : Cross-validate docking scores (AutoDock Vina) with experimental IC values. Adjust force fields to account for fluorine’s van der Waals radius .
Q. How to design derivatives to enhance selectivity for specific biological targets?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, halogens) at the phenyl ring’s para position. Use quantum mechanical calculations (DFT) to predict electronic effects.
- Case Study : A 4-fluoro derivative showed 3x higher selectivity for COX-2 over COX-1 due to steric and electronic complementarity in the active site .
Key Recommendations for Researchers
- Prioritize fluorine-specific analytical techniques (e.g., -NMR) for tracking synthetic intermediates.
- Use MD simulations to pre-screen derivatives before synthesis, reducing resource expenditure.
- Standardize bioassay protocols to minimize inter-study variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
